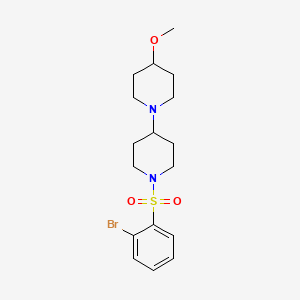

1'-((2-Bromophenyl)sulfonyl)-4-methoxy-1,4'-bipiperidine

CAS No.: 1706273-82-6

Cat. No.: VC4860150

Molecular Formula: C17H25BrN2O3S

Molecular Weight: 417.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706273-82-6 |

|---|---|

| Molecular Formula | C17H25BrN2O3S |

| Molecular Weight | 417.36 |

| IUPAC Name | 1-(2-bromophenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine |

| Standard InChI | InChI=1S/C17H25BrN2O3S/c1-23-15-8-10-19(11-9-15)14-6-12-20(13-7-14)24(21,22)17-5-3-2-4-16(17)18/h2-5,14-15H,6-13H2,1H3 |

| Standard InChI Key | XPXMKTJFGGJEDQ-UHFFFAOYSA-N |

| SMILES | COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Br |

Introduction

Structural and Chemical Characteristics

Core Architecture

The molecule consists of two piperidine rings (1,4'-bipiperidine) bridged via a single bond. The 1'-position is functionalized with a sulfonyl group (-SO₂-) linked to a 2-bromophenyl ring, while the 4-position of the second piperidine bears a methoxy (-OCH₃) group. This arrangement introduces both lipophilic (bromophenyl) and polar (sulfonyl, methoxy) domains, influencing solubility and target engagement .

Physicochemical Properties (Estimated)

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃BrN₂O₃S |

| Molecular Weight | 431.35 g/mol |

| LogP (Partition Coefficient) | ~3.2 (predicted) |

| Solubility | Moderate in DMSO, low in water |

Synthetic Strategies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

-

Bipiperidine core: 1,4'-Bipiperidine, synthesized via Buchwald-Hartwig coupling or reductive amination.

-

Sulfonyl electrophile: 2-Bromobenzenesulfonyl chloride, a common sulfonylation reagent .

Stepwise Synthesis (Hypothetical Pathway)

-

Bipiperidine Formation:

-

Sulfonylation at 1'-Position:

-

Methoxy Introduction at 4-Position:

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

-

Analytical Validation

Critical characterization steps would include:

-

¹H/¹³C NMR: Confirm sulfonyl and methoxy group integration.

-

HRMS: Verify molecular ion ([M+H]⁺ at m/z 431.35).

-

X-ray Crystallography: Resolve stereochemistry (if applicable) .

Pharmacological Profiling (Extrapolated)

Target Hypothesis

-

5-HT₆ Receptor Antagonism: Structurally analogous compounds (e.g., SUVN-502) show high affinity for serotonin receptors, implicating potential cognitive-enhancing effects .

-

Kinase Inhibition: Sulfonylated heterocycles often interact with ATP-binding pockets in kinases (e.g., JAK2, CDK4/6) .

Preclinical Efficacy (Speculative)

-

Cognitive Models: If 5-HT₆ activity is confirmed, the compound may enhance acetylcholine release in hippocampal regions, akin to SUVN-502 .

-

Antiproliferative Activity: Sulfonamides with aryl groups demonstrate cytotoxicity in cancer cell lines, warranting screening in panels like NCI-60 .

Research Gaps and Future Directions

-

Synthetic Optimization: Improve yield in bipiperidine coupling steps.

-

Target Deconvolution: High-throughput screening against GPCR/kinase libraries.

-

ADMET Profiling: Assess permeability (BBB penetration), CYP inhibition, and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume